N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
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Description
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C24H21N5O2 and its molecular weight is 411.465. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The compound interacts with its target, PI3Kδ, by inhibiting its enzymatic activity . This inhibition results in the suppression of the kinase activities of PI3Kδ, leading to a decrease in the overactivity of this protein, which is often associated with cellular dysfunctions in many human disorders .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT signaling pathway . This pathway is crucial for cell survival and growth. By inhibiting PI3Kδ, the compound prevents the phosphorylation of PIP2 to PIP3, thereby disrupting the signaling pathway .
Result of Action
The inhibition of PI3Kδ by this compound leads to a decrease in the overactivity of this protein, which can cause cellular dysfunctions in many human disorders, including inflammatory and autoimmune diseases . Therefore, the molecular and cellular effects of this compound’s action could potentially include reduced inflammation and autoimmune responses.
Properties
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2/c1-16-12-22-26-14-17(15-29(22)27-16)6-5-11-25-24(30)19-9-10-21-20(13-19)23(31-28-21)18-7-3-2-4-8-18/h2-4,7-10,12-15H,5-6,11H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEQQBZZCFYJTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.